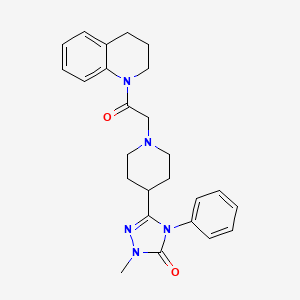

![molecular formula C14H11F3N2O B2361326 (E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine CAS No. 1092343-99-1](/img/structure/B2361326.png)

(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrimidinamine . Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides .

Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Chemical Reactions Analysis

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .Scientific Research Applications

Analytical Techniques and Metabolite Analysis

(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine, as part of heterocyclic aromatic amines (HAAs), has been extensively studied for its biological effects, and analytical techniques have been developed for its analysis. The review by Teunissen et al. (2010) emphasizes the importance of quantitative and qualitative analysis of bioactivated metabolites of heterocyclic aromatic amines like PhIP to understand their biological effects, including carcinogenicity. Liquid chromatography coupled to mass spectrometry has been identified as the method of choice for sensitive qualitative and quantitative analysis, allowing the detection of these compounds in a range of matrices including food products and biological samples (Teunissen et al., 2010).

Spectroscopic Analysis of Derivatives

The study of the electron impact and electron capture negative ionization mass spectra of derivatives, such as polybrominated diphenyl ethers (PBDEs) and their methoxy derivatives, provides insights into the chemical properties and interactions of these compounds. Hites (2008) detailed the spectroscopic properties and reported spectra to correct errors in previously published data. The analysis provides crucial information for understanding the interactions and transformations of these compounds in various conditions (Hites, 2008).

Corrosion Inhibition

Quinoline derivatives, including those with structures related to (E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine, have applications in corrosion inhibition. The presence of polar substituents such as methoxy groups in quinoline derivatives contributes to their effectiveness as anticorrosive materials. These derivatives adsorb on metallic surfaces and form stable chelating complexes, offering protection against corrosion. This application is significant in maintaining the integrity and longevity of metal structures and components (Verma et al., 2020).

Food Safety and Hazard Control

HAAs, including derivatives of (E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine, are a concern in food safety due to their formation during the thermal processing of meat products. Chen et al. (2020) emphasized the importance of understanding the formation, mitigation, metabolism, and hazard control of HAAs from food processing to dietary intake. The review underscores the need for effective reduction strategies during food processing and controlled dietary intake to mitigate the associated health risks (Chen et al., 2020).

Removal of Persistent Organic Pollutants

(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine and related compounds have been studied for their role in the removal of persistent organic pollutants from water sources. Prasannamedha and Kumar (2020) highlighted the importance of cleaner techniques for the removal of pollutants like sulfamethoxazole from aqueous solutions. The review discusses various removal technologies and emphasizes the significance of sustainable development and cost-effectiveness in the removal processes (Prasannamedha & Kumar, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are believed to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s worth noting that trifluoromethylpyridine derivatives, which share structural similarities with the compound , are widely used in the agrochemical and pharmaceutical industries . Their biological activities are thought to influence various biochemical pathways .

Result of Action

Compounds with similar structures, such as trifluoromethylpyridines, are known to have various biological activities .

Action Environment

It’s worth noting that the biological activities of similar compounds, such as trifluoromethylpyridines, are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name |

(E)-N-methoxy-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c1-20-19-9-10-2-4-11(5-3-10)13-8-12(6-7-18-13)14(15,16)17/h2-9H,1H3/b19-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXMSQNKRAANNI-DJKKODMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC=C(C=C1)C2=NC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC=C(C=C1)C2=NC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/no-structure.png)

![N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2361248.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2361249.png)

![N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2361251.png)

![6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2361257.png)

![Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2361258.png)

![N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2361260.png)

![(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2361264.png)

![Ethyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2361265.png)